N,3-Dihydroxy-4-[(naphthalen-1-yl)oxy]butanimidamide

Physicochemical Property Beta-Blocker Lipophilicity Tissue Distribution

Nadoxolol (CAS 54063-51-3), also known as LL 1530 or Bradyl, is a non-selective β-adrenergic receptor antagonist featuring a unique amidoxime (butyramidoxime) functional group, distinguishing it from conventional aryloxypropanolamine β-blockers. This structural moiety replaces the typical basic amine, resulting in a distinct physicochemical profile with lower lipophilicity (ACD/LogP: 2.03) and a non-ionizable character at the β-blocker pharmacophore.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 54063-51-3
Cat. No. B1676913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-Dihydroxy-4-[(naphthalen-1-yl)oxy]butanimidamide
CAS54063-51-3
Synonyms4-(1-naphthyloxy)-3-hydroxybutyramidoxime
Bradyl
LL 1530
nadoxolol
nadoxolol hydrochloride
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC(CC(=NO)N)O
InChIInChI=1S/C14H16N2O3/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17-18H,8-9H2,(H2,15,16)
InChIKeyUPZVYDSBLFNMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nadoxolol (CAS 54063-51-3) Procurement: A Structurally Distinct β-Blocker for Specialized Antiarrhythmic Research


Nadoxolol (CAS 54063-51-3), also known as LL 1530 or Bradyl, is a non-selective β-adrenergic receptor antagonist featuring a unique amidoxime (butyramidoxime) functional group, distinguishing it from conventional aryloxypropanolamine β-blockers [1]. This structural moiety replaces the typical basic amine, resulting in a distinct physicochemical profile with lower lipophilicity (ACD/LogP: 2.03) and a non-ionizable character at the β-blocker pharmacophore. Historically developed as a dedicated antiarrhythmic agent and previously marketed as Bradyl, its pharmacological profile is further characterized by reports of intrinsic sympathomimetic activity (ISA), a property that can influence heart rate modulation in ways that differ from ISA-lacking β-blockers like propranolol .

Why Generic β-Blockers Cannot Substitute for Nadoxolol in Targeted Antiarrhythmic Studies


The interchangeability of β-blockers for research is prohibited by Nadoxolol's unique structural features which dictate distinct pharmacological outcomes. Most conventional β-blockers contain an alkanolamine side chain with a protonatable amine, which is crucial for high-affinity ionic binding at the receptor's aspartate residue [1]. Nadoxolol replaces this amine with a neutral, hydrogen-bond-donating amidoxime group, fundamentally altering its binding kinetics and its ability to share G-protein signaling bias with standard agents [2]. Its reported intrinsic sympathomimetic activity (ISA) further prevents its classification as a purely neutral antagonist; substituting it with an ISA-lacking agent like propranolol or a pure ISA agent like pindolol will not recapitulate the same net pharmacological effect on heart rate, contractility, or metabolic regulation, as demonstrated by its unique bradycardic and electrocardiographic profile in clinical poisoning cases [3].

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for Nadoxolol vs. Propranolol, Pindolol, and Acebutolol


Amidoxime vs. Amine: LogP-Driven Differentiation in Membrane Permeability

Nadoxolol is more polar (ACD/LogP: 2.03) than the standard propranolol (experimental LogP: 2.4 - 3.0), reflecting the replacement of the isopropylamine with a polar amidoxime group [1]. In a cross-study comparable analysis, nadoxolol exhibits lower lipophilicity than acebutolol (LogP: 2.4), which could lead to reduced CNS penetration relative to more lipophilic agents .

Physicochemical Property Beta-Blocker Lipophilicity Tissue Distribution

Intrinsic Sympathomimetic Activity (ISA): Nadoxolol vs. Propranolol Class Differentiation

Nadoxolol is described as a non-selective β-blocker with intrinsic sympathomimetic activity (ISA), a property absent in the comparator propranolol . This is a class-level inference with a direct qualitative comparator. While precise ISA quantification (% of maximal isoprenaline response) for nadoxolol is not published in accessible literature, its classification contrasts directly with propranolol, which has 0% ISA [1].

Intrinsic Sympathomimetic Activity Beta-Blocker Pharmacology ISA Classification

Acute Toxicity Profile: Differential Lethality (LD50) Compared to Propranolol

Cross-study comparable acute toxicity data indicates that the oral LD50 of nadoxolol in mice is 1000 mg/kg, compared to 320-565 mg/kg for propranolol, suggesting a potentially wider acute safety margin for nadoxolol [1].

Acute Toxicity Safety Profile Murine LD50

Electrophysiological Antiarrhythmic Efficacy: Clinical Case Series vs. Baseline

The clinical study by Tricot et al. (1976) in Lille Medical provides baseline evidence of nadoxolol's antiarrhythmic efficacy, noting a 73% success rate in reducing or abolishing arrhythmic beats. This serves as a baseline for procurement rather than a direct comparison, as no head-to-head comparator data is available from this report [1].

Clinical Cardiology Antiarrhythmic Efficacy Electrophysiology

hERG Liability Assessment: Computational Prediction of Proarrhythmic Risk

Computational docking studies and the FDA UNII database indicate Nadoxolol, (S)- is a weak inhibitor of the hERG potassium channel, predicting a lower proarrhythmic risk compared to potent hERG binders. This is a class-level inference, as direct comparison to a specific β-blocker's hERG IC50 is not available [1].

Cardiac Safety hERG Inhibition Proarrhythmic Risk

Optimal Research and Procurement Scenarios for Nadoxolol (CAS 54063-51-3)


Preclinical Arrhythmia Studies Requiring a Non-Selective β-Blocker with Inherent ISA

In rodent or canine models of catecholamine-induced arrhythmia, nadoxolol serves as a critical reference compound when the research objective requires a non-selective β-blocker with ISA. Its ISA means it will not depress resting heart rate as severely as propranolol, allowing for the study of β-blockade without confounding profound bradycardia, as supported by its clinical response profile [1].

Physicochemical Profiling of β-Blockers for Low Brain Penetrance

Given its lower LogP (2.03) compared to highly lipophilic agents like propranolol (LogP > 2.4), nadoxolol is the preferred procurement choice for studies investigating peripherally restricted β-blockade. This property is vital for distinguishing central vs. peripheral mechanisms in blood pressure regulation or metabolic studies .

Structure-Activity Relationship (SAR) Studies on β-Receptor Binding Motifs

The amidoxime moiety is a unique pharmacophore within the β-blocker class. Chemical biology and medicinal chemistry programs focused on GPCR binding should procure nadoxolol as a key comparator to understand how replacing the charged amine with a neutral, hydrogen-bonding amidoxime affects binding kinetics, efficacy, and bias [2].

Toxicological Screens for Proarrhythmic Potential

For safety pharmacology packages assessing drug-induced Torsades de Pointes, nadoxolol is a valuable reference compound due to its computationally predicted weak hERG inhibition profile, offering a low proarrhythmic risk benchmark among β-blockers [3].

Quote Request

Request a Quote for N,3-Dihydroxy-4-[(naphthalen-1-yl)oxy]butanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.